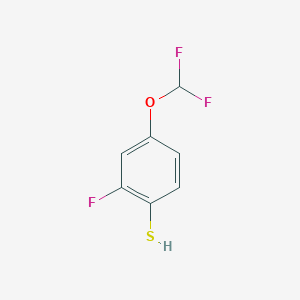

4-Difluoromethoxy-2-fluorothiophenol

Description

BenchChem offers high-quality 4-Difluoromethoxy-2-fluorothiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Difluoromethoxy-2-fluorothiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethoxy)-2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-5-3-4(11-7(9)10)1-2-6(5)12/h1-3,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFFGZNYQKUUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chemical Landscape: A Technical Guide to Zinc and Its Compounds

A Note to the Reader: Initial searches for the specific identifier "ZINC263625044" did not yield information on a discrete chemical entity within publicly available databases. This suggests the identifier may be specific to a private collection, proprietary, or potentially a misnomer. However, the query points to a significant interest in zinc-containing molecules. This guide, therefore, provides a comprehensive technical overview of zinc and its compounds, a class of molecules with profound importance in research and drug development.

Introduction to Zinc: An Essential Trace Element with Diverse Chemical Roles

Zinc is a ubiquitous trace element crucial for a vast array of biological processes.[1] It is found in the earth's crust and is present in air, soil, and water.[1] In its elemental form, zinc is a bluish-white, shiny metal.[1] However, in biological and chemical systems, it primarily exists as the divalent cation, Zn²⁺. This ion's unique coordination chemistry, lacking redox activity under physiological conditions, allows it to serve as a stable structural component of proteins and as a catalytic cofactor in a multitude of enzymes.

Industrially, zinc has widespread applications, including galvanization to prevent rust, in batteries, and as a component of alloys like brass and bronze.[1] In the realm of scientific research, zinc compounds are explored for their therapeutic potential across various fields, including antimicrobial, antioxidant, and anticancer applications.[2][3]

Physicochemical Properties of Zinc and Selected Compounds

The chemical identity and properties of elemental zinc and some of its common compounds are summarized below. These properties are fundamental to understanding their behavior in experimental settings.

| Characteristic | Zinc | Zinc Oxide | Zinc Sulfate | Zinc Chloride |

| CAS Registry Number® | 7440-66-6[4] | 1314-13-2 | 7733-02-0 | 7646-85-7 |

| Synonyms | Zinc dust, Blue powder[1][5] | Zinc white, Calamine | White vitriol | Butter of zinc[5] |

| Molecular Formula | Zn | ZnO | ZnSO₄ | ZnCl₂ |

| Molar Mass | 65.38 g/mol | 81.38 g/mol | 161.47 g/mol | 136.30 g/mol |

| Appearance | Bluish-white metal[1] | White powder | White crystalline solid | White crystalline solid |

| Melting Point | 419.5 °C[4] | 1975 °C | 680 °C (decomposes) | 290 °C |

| Boiling Point | 907 °C[4] | Decomposes | 740 °C (decomposes) | 732 °C |

| Density | 7.14 g/cm³[4] | 5.61 g/cm³ | 3.54 g/cm³ | 2.91 g/cm³ |

| Solubility in Water | Insoluble | Insoluble | Soluble | Very soluble |

Biological Activity and Therapeutic Potential

The biological significance of zinc is vast, stemming from its role as a cofactor for hundreds of enzymes and transcription factors. Research into zinc compounds has revealed a broad spectrum of biological activities.

Antimicrobial Properties

Zinc nanoparticles (ZnNPs) and zinc oxide nanoparticles (ZnO NPs) have demonstrated significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[2][3] The proposed mechanisms of action include the generation of reactive oxygen species (ROS), which induces oxidative stress and damages bacterial cells, and the release of Zn²⁺ ions that can disrupt cellular processes.[3]

Antioxidant Activity

Several studies have highlighted the antioxidant properties of zinc compounds.[2][3] Green-synthesized ZnNPs have shown potent free radical scavenging activity.[2] This antioxidant capacity is often attributed to the capping agents from plant extracts used in the synthesis, which possess their own free radical scavenging abilities.[3]

Anticancer Effects

The potential of zinc compounds as anticancer agents is an active area of research. Zinc oxide nanoparticles have been shown to exhibit cytotoxic and apoptotic effects on cancer cell lines, such as hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cells, often with lower toxicity to normal cells.[3] Bimetallic selenium/zinc oxide nanoparticles have also demonstrated inhibitory effects against cervical carcinoma cells.[6]

Caption: Overview of the primary biological activities attributed to various zinc compounds.

Experimental Protocols: In Vitro Antioxidant Assay (DPPH Method)

To assess the antioxidant potential of a novel zinc compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common and reliable method.

Principle

DPPH is a stable free radical that absorbs light strongly at 517 nm, appearing as a deep violet solution. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the test compound.

Materials

-

Test zinc compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of the test zinc compound in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark to prevent degradation.

-

Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test zinc compound (and ascorbic acid for the positive control) to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the test compound at the highest concentration and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Step-by-step workflow for the DPPH free radical scavenging assay.

Suppliers of Zinc and Zinc Compounds

A variety of chemical suppliers offer zinc and its compounds for research and development purposes. The following table lists some of the major suppliers. It is recommended to consult their online catalogs for specific product availability and purity.

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | Offers a wide range of zinc compounds, including powders, salts, and nanoparticles. | |

| Fisher Scientific | Provides various zinc products and safety data sheets. | |

| CAS (Chemical Abstracts Service) | [Link] | A division of the American Chemical Society that provides chemical information.[4][7] |

| PubChem | [Link] | A public database of chemical substances and their properties.[1] |

Safety and Handling

Zinc powder can be flammable and pyrophoric, and fine dust dispersed in air may ignite. It is also water-reactive and can liberate flammable gases upon contact with water. Zinc compounds are very toxic to aquatic life with long-lasting effects. When handling zinc and its compounds, it is crucial to:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Store in a dry, well-ventilated place in a tightly closed container under an inert atmosphere.

-

Dispose of waste according to local, regional, and national regulations.

Conclusion

While the specific molecule ZINC263625044 remains elusive in the public domain, the broader class of zinc and its compounds presents a rich and active area of scientific inquiry. Their diverse chemical properties and significant biological activities, ranging from antimicrobial to anticancer effects, underscore their importance in drug development and materials science. This guide provides a foundational understanding for researchers and scientists to explore the potential of zinc-containing molecules in their work.

References

-

Osorio, R., et al. (2014). Zinc incorporation improves biological activity of beta-tricalcium silicate resin-based cement. Journal of Endodontics, 40(11), 1840-1845. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Zinc. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF ZINC NANOPARTICLES USING Alfalfa (Medicago Sativa) EXTRACTS. [Link]

-

Mani, M., et al. (2022). An evaluation of the biological activity of zinc oxide nanoparticles fabricated from aqueous bark extracts of Acacia nilotica. Biocatalysis and Agricultural Biotechnology, 40, 102289. [Link]

-

El-Belely, E. F., et al. (2022). Biosynthesis of Zinc Oxide Nanoparticles Using Bacillus paramycoides for In Vitro Biological Activities and In Vivo Assessment Against Hepatorenal Injury Induced by CCl4 in Rats. Journal of Nanomaterials, 2022, 9385731. [Link]

-

CAS Common Chemistry. (n.d.). Zinc. American Chemical Society. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23994, Zinc. [Link]

-

Amin, B. H., et al. (2025). Bimetallic selenium/zinc oxide nanoparticles: biological activity and plant biostimulant properties. Journal of Nanostructure in Chemistry. [Link]

-

CAS Common Chemistry. (n.d.). Bis(8-hydroxyquinolinato)zinc. American Chemical Society. [Link]

Sources

- 1. Zinc | Zn | CID 23994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Zinc Oxide Nanoparticles Using Bacillus paramycoides for In Vitro Biological Activities and In Vivo Assessment Against Hepatorenal Injury Induced by CCl4 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Table 4-1, Chemical Identity of Zinc and Selected Compoundsa - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bimetallic selenium/zinc oxide nanoparticles: biological activity and plant biostimulant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Methodological & Application

Application Note: High-Fidelity S-Functionalization of 4-Difluoromethoxy-2-fluorothiophenol

This Application Note is designed for medicinal chemists and process development scientists working with 4-Difluoromethoxy-2-fluorothiophenol . It provides a rational, evidence-based approach to utilizing this specific building block in nucleophilic substitution reactions (S-alkylation and S-arylation).

Part 1: Chemical Profile & Reactivity Logic

To optimize reaction conditions, one must first understand the electronic landscape of the molecule. This is not a standard thiophenol; the fluorinated substituents fundamentally alter its reactivity profile.[1][2]

Electronic Descriptors & pKa Shift

The reactivity of 4-Difluoromethoxy-2-fluorothiophenol is governed by two electron-withdrawing groups (EWGs):

-

2-Fluoro Group (Ortho): Exerts a strong inductive withdrawing effect (-I), significantly increasing the acidity of the -SH proton.

-

4-Difluoromethoxy Group (Para): Acts as a lipophilic, metabolically stable bioisostere of a methoxy group. Unlike -OCH₃ (electron-donating), the -OCHF₂ group is weakly electron-withdrawing due to the fluorine atoms, further stabilizing the thiolate anion.

Consequence:

-

Acidity: The estimated pKa of this thiol is ~5.2 – 5.8 (compared to ~6.6 for thiophenol). It is easily deprotonated by weak bases.

-

Nucleophilicity: The resulting thiolate is "harder" and less nucleophilic than electron-rich thiophenols (e.g., 4-methoxythiophenol). It requires more active electrophiles or efficient catalysis to react.

Stability Considerations

-

Difluoromethoxy Stability: The -OCHF₂ group is generally stable under basic conditions but can undergo hydrolysis to a phenol in the presence of strong aqueous acids at high temperatures. Protocols must avoid prolonged exposure to pH < 2 at elevated temperatures.

-

Oxidation Sensitivity: Like all electron-deficient thiols, it is prone to rapid oxidative dimerization to the disulfide (Ar-S-S-Ar) upon exposure to air, especially in basic media. Strict inert atmosphere (N₂/Ar) is mandatory.

Part 2: Decision Matrix for Reaction Conditions

The choice of reaction conditions depends entirely on the nature of the electrophile.

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile class.

Part 3: Optimized Experimental Protocols

Protocol A: S-Alkylation (Standard)

Target: Primary/Secondary Alkyl Halides, Mesylates, Epoxides. Rationale: Due to the high acidity of the thiol, strong bases (NaH, KOtBu) are unnecessary and can cause side reactions (e.g., elimination of the alkyl halide). Weak carbonate bases are superior.

Reagents:

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Why: High dielectric constant stabilizes the thiolate anion.

-

Base: Cesium Carbonate (Cs₂CO₃). Why: The "Cesium Effect" improves solubility and nucleophilicity in organic media compared to potassium salts.

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen (N₂).

-

Solubilization: Dissolve 4-Difluoromethoxy-2-fluorothiophenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at RT for 15 minutes. The solution may turn yellow (thiolate formation).

-

Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Note: If the reaction is exothermic, cool to 0°C during addition.

-

-

Monitoring: Stir at RT. Monitor by LC-MS or TLC.[3] Most reactions complete within 1-4 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.[4]

Protocol B: Palladium-Catalyzed S-Arylation (Buchwald-Hartwig)

Target: Unactivated Aryl Bromides/Iodides. Rationale: The electron-deficient nature of this thiol makes it a poor nucleophile for standard S_NAr. Palladium catalysis is required to couple it with non-activated aryl rings.

Reagents:

-

Catalyst: Pd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%). Why: Xantphos is a wide bite-angle ligand known to promote reductive elimination of C-S bonds.

-

Base: DIPEA (Diisopropylethylamine) or K₃PO₄. Why: Stronger bases can degrade the catalyst or substrate.

-

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in Dioxane. Stir for 10 mins until the solution is clear/orange.

-

Substrate Addition: Add the Aryl Halide (1.0 equiv) and 4-Difluoromethoxy-2-fluorothiophenol (1.1 equiv).

-

Base Addition: Add DIPEA (2.0 equiv).

-

Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

-

Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Part 4: Data Summary & Troubleshooting

Solvent & Base Compatibility Table

| Parameter | Recommended | Acceptable | Avoid | Reason for "Avoid" |

| Solvent | DMF, NMP, DMAc | ACN, THF | MeOH, Water | Protic solvents quench thiolate nucleophilicity via H-bonding. |

| Base | Cs₂CO₃, K₂CO₃ | DIPEA, TEA | NaH, NaOH | Strong bases may cause elimination of alkyl halides or hydrolysis of -OCHF₂. |

| Atmosphere | Nitrogen, Argon | -- | Air/Oxygen | Rapid formation of disulfide dimer (impurity). |

Troubleshooting Common Issues

Issue 1: Low Yield due to Disulfide Formation

-

Diagnosis: LC-MS shows a mass peak corresponding to [2M-2H].

-

Solution: Add a reducing agent like TCEP or DTT (0.1 equiv) to the reaction mixture to reverse oxidation in situ. Ensure strict degassing of solvents.

Issue 2: No Reaction with Aryl Chlorides

-

Diagnosis: Starting material remains unchanged.

-

Solution: Switch from Pd-catalysis to a specialized Ni-catalyst system (e.g., Ni(COD)₂ / dtbpf) or switch the electrophile to an Aryl Iodide.

Issue 3: Hydrolysis of Difluoromethoxy Group

-

Diagnosis: Appearance of a phenol peak in NMR/MS.

-

Solution: Ensure the workup is neutral. Do not wash with 1M HCl. Use saturated NH₄Cl or phosphate buffer (pH 6-7) for quenching.

Part 5: Mechanism of Action (S-Alkylation)

The following diagram illustrates the catalytic cycle and the critical role of the counter-cation in stabilizing the transition state.

Figure 2: Mechanism of base-mediated S-alkylation utilizing the Cesium Effect.

References

-

BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Application Notes. Accessed October 2023. Link

- Kondo, T. et al. "Synthesis and Reactivity of Fluorinated Thiophenols." Journal of Fluorine Chemistry, Vol 128, Issue 10. (General reactivity of fluorothiophenols).

-

Prim, D. et al. "Pd-Catalyzed C-S Bond Formation: Methods and Applications." Tetrahedron, 2002. (Buchwald-Hartwig protocols).[5]

-

Sigma-Aldrich. "4-Fluorothiophenol Safety Data Sheet." Link

- Erickson, J.A. et al. "Nucleophilic Substitution of Electron-Deficient Aromatics." Journal of Organic Chemistry, 1992. (Mechanistic insights on S_NAr).

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Difluoromethoxy-2-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Thioethers in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for more common functionalities like hydroxyl or thiol groups.[1] When combined with a thiophenyl scaffold, which is also a prevalent motif in pharmaceuticals, the resulting fluorinated thioethers offer a powerful platform for developing novel therapeutics. 4-Difluoromethoxy-2-fluorothiophenol is a key building block in this context, providing access to a diverse range of complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 4-difluoromethoxy-2-fluorothiophenol, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.

Understanding the Substrate: 4-Difluoromethoxy-2-fluorothiophenol

The reactivity of 4-difluoromethoxy-2-fluorothiophenol in palladium-catalyzed cross-coupling is influenced by several factors:

-

The Thiol Group: Thiols and their corresponding thiolates are known to be challenging substrates in palladium catalysis due to their strong coordination to the metal center, which can lead to catalyst poisoning.[3][4] This necessitates the careful selection of ligands and reaction conditions to prevent the formation of inactive palladium-sulfur complexes.

-

Electronic Effects: The presence of two fluorine atoms on the benzene ring and the difluoromethoxy group renders the aromatic ring electron-deficient. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

-

Steric Hindrance: The fluorine atom ortho to the thiol group introduces steric bulk, which can also impact the approach of the coupling partners to the catalytic center.

Core Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions with 4-difluoromethoxy-2-fluorothiophenol hinges on a meticulously planned experimental workflow. The following diagram illustrates the key stages, from reactant preparation to product purification.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Application Note 1: Buchwald-Hartwig C-S Coupling

The Buchwald-Hartwig amination has been adapted for the formation of carbon-sulfur bonds, providing a reliable method for the synthesis of aryl thioethers.[5][6][7][8][9] This reaction is particularly well-suited for the coupling of 4-difluoromethoxy-2-fluorothiophenol with a variety of aryl and heteroaryl halides.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig C-S coupling is analogous to that of C-N coupling. It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium thiolate intermediate and subsequent reductive elimination to yield the aryl thioether product and regenerate the Pd(0) catalyst.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Aryl Sulfides using 2-Fluoro-4-(difluoromethoxy)benzenethiol

Executive Summary

This application note details the strategic utility and synthetic protocols for employing 2-fluoro-4-(difluoromethoxy)benzenethiol as a building block in the synthesis of aryl sulfides. The difluoromethoxy (

We present three validated methodologies for C–S bond formation:

-

Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig): For broad substrate scope including electron-neutral/rich aryl halides.

-

Cu-Catalyzed Coupling (Chan-Lam): A mild, room-temperature protocol using aryl boronic acids.[1][2][3]

-

Nucleophilic Aromatic Substitution (

): A robust, metal-free route for electron-deficient electrophiles.

Strategic Rationale: The "Lipophilic H-Bond Donor"

In drug design, the incorporation of the 2-fluoro-4-(difluoromethoxy)phenyl moiety offers specific pharmacological advantages over non-fluorinated analogs.

| Property | Methoxy ( | Trifluoromethoxy ( | Difluoromethoxy ( |

| Lipophilicity ( | Low | Very High | Moderate/High |

| H-Bond Donor | No | No | Yes (Weak) |

| Metabolic Stability | Low (O-demethylation) | High | High |

| Conformation | Planar/Rotatable | Twisted (Orthogonal) | Bias via H-bonding |

Key Insight: The

Method Selection Guide

Select the appropriate protocol based on your electrophile and functional group tolerance.

Figure 1: Decision matrix for selecting the optimal C–S bond formation strategy.

Reagent Handling & Preparation

Reagent: 2-Fluoro-4-(difluoromethoxy)benzenethiol CAS: (Generic structure reference) Molecular Weight: ~194.19 g/mol

-

Odor Control: Like all thiophenols, this reagent has a potent, disagreeable odor. All weighings and reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills/glassware.

-

Oxidation Management: Thiophenols readily oxidize to disulfides (S–S bond) upon exposure to air.

-

Storage: Store under Nitrogen/Argon at 4°C.

-

Rescue: If the reagent has dimerized (solid precipitate or cloudy oil), treat with 1.1 equivalents of Tributylphosphine (

) or Zinc dust/HCl prior to coupling to regenerate the free thiol.

-

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, chloropyridines).

Mechanism

The ortho-fluorine atom increases the acidity of the thiol (

Procedure

-

Charge: To a reaction vial, add the aryl halide (1.0 mmol) and

(2.0 mmol, 276 mg). -

Solvent: Add anhydrous DMF or DMSO (3.0 mL). Note: Degassing is recommended to prevent disulfide formation.

-

Addition: Add 2-fluoro-4-(difluoromethoxy)benzenethiol (1.1 mmol, ~213 mg).

-

Reaction: Stir at 60°C–90°C. Monitor by TLC or LCMS.

-

Visual Cue: Reactions with nitro-arenes often shift from pale yellow to deep orange/red upon formation of the intermediate, then settle into the product color.

-

-

Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (

mL). Wash organics with LiCl solution (to remove DMF) and brine. Dry over

Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Electron-neutral, electron-rich, or sterically hindered aryl bromides/iodides.

Mechanism

Palladium catalyzes the C–S bond formation via oxidative addition, ligand exchange (transmetallation), and reductive elimination.

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-S coupling.

Procedure

-

Catalyst Prep: In a glovebox or under Argon, combine

(2.5 mol%) and Xantphos (5 mol%). Xantphos is critical as its large bite angle promotes reductive elimination of the C–S bond and prevents catalyst poisoning by the thiol. -

Substrates: Add Aryl Bromide (1.0 mmol), 2-fluoro-4-(difluoromethoxy)benzenethiol (1.1 mmol), and

(2.0 mmol) or DIPEA (2.0 equiv). -

Solvent: Add degassed 1,4-Dioxane or Toluene (0.2 M concentration).

-

Reaction: Heat to 100°C for 12–18 hours.

-

Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify via flash chromatography.

Protocol C: Chan-Lam Coupling

Best for: Complex substrates where aryl halides are unavailable, or mild (RT) conditions are required.

Mechanism

A Copper(II) mediated oxidative coupling involving an aryl boronic acid and the thiol. This reaction proceeds in air (aerobic oxidation regenerates the active Cu species).

Procedure

-

Charge: Combine Aryl Boronic Acid (1.5 mmol), Thiol (1.0 mmol), and

(0.5 – 1.0 equiv).-

Note: While catalytic (10-20 mol%) copper can be used, stoichiometric copper often ensures higher yields for valuable fluorinated thiols by outcompeting disulfide formation.

-

-

Ligand/Base: Add Pyridine (3.0 equiv) or 1,10-Phenanthroline (1.0 equiv).

-

Solvent: Dichloromethane (DCM) or DMSO.

-

Reaction: Stir vigorously open to the air (or under an

balloon) at Room Temperature for 24 hours. -

Workup: Quench with aqueous

(to chelate Copper). Extract with DCM.[4]

Comparative Data & Troubleshooting

| Feature | Method A ( | Method B (Pd-Cat) | Method C (Chan-Lam) |

| Substrate | Ar-F, Ar-Cl (Activated) | Ar-Br, Ar-I, Ar-OTf | Ar- |

| Temp | 60°C - 100°C | 80°C - 110°C | 25°C |

| Air Sensitivity | Low | High (Strict Inert) | None (Requires Air) |

| Main Byproduct | Hydrolysis of halide | Homocoupling (Ar-Ar) | Protodeboronation |

Troubleshooting Table:

| Problem | Cause | Solution |

| Low Yield / Disulfide Formation | Thiol oxidation before coupling. | Add 10 mol% TCEP or |

| No Reaction (Pd) | Catalyst poisoning by Sulfur. | Switch ligand to Xantphos or Josiphos . Increase catalyst loading to 5 mol%. |

| Protodeboronation (Chan-Lam) | Boronic acid instability. | Add 4Å Molecular Sieves. Add the boronic acid slowly in portions. |

References

-

Medicinal Chemistry of Difluoromethoxy Groups

-

Pd-Catalyzed C-S Coupling (Buchwald-Hartwig)

-

Chan-Lam Coupling

-

Nucleophilic Arom

):-

Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews, 1951. Link

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. jk-sci.com [jk-sci.com]

- 11. Chan-Lam Coupling [organic-chemistry.org]

The Strategic Application of 4-Difluoromethoxy-2-fluorothiophenol in Fragment-Based Drug Design: A Technical Guide

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent pathway to novel therapeutics.[1] This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency to biological targets, serving as foundational building blocks for potent and selective drug candidates.[2] Within the vast chemical space of fragment libraries, fluorinated molecules have garnered significant attention for their ability to modulate key pharmacological properties.[3] This guide provides an in-depth exploration of a particularly valuable, yet underexplored fragment: 4-Difluoromethoxy-2-fluorothiophenol . We will delve into its strategic advantages, a plausible synthetic route, and detailed protocols for its application in a typical FBDD campaign.

The Unseen Advantages: Why 4-Difluoromethoxy-2-fluorothiophenol?

The strategic incorporation of fluorine-containing functional groups is a powerful tactic in medicinal chemistry to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[4] The subject of this guide, 4-Difluoromethoxy-2-fluorothiophenol, is a prime example of a fragment engineered to leverage these benefits. Its utility stems from the unique interplay of its constituent functional groups: the difluoromethoxy group, the fluoro substituent, and the thiophenol moiety.

The difluoromethoxy (-OCF₂H) group is a versatile asset in drug design. It serves as a bioisostere for the commonly found hydroxyl (-OH) and thiol (-SH) groups, often with improved metabolic stability due to the strength of the carbon-fluorine bonds.[4] Unlike the more common trifluoromethyl group, the -OCF₂H group possesses an acidic proton, enabling it to act as a hydrogen bond donor, which can be crucial for target engagement.[5] This dual character of being a hydrogen bond donor while being more metabolically robust than a simple hydroxyl or thiol group is a key advantage. Furthermore, replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic liability, thereby extending a drug's half-life.[4]

The ortho-fluoro substituent provides an additional layer of modulation. Its strong electron-withdrawing nature can influence the pKa of the adjacent thiophenol, potentially optimizing its ionization state at physiological pH for improved target interaction or cell permeability.[4] Moreover, the fluorine atom can engage in favorable orthogonal multipolar interactions with protein backbones, contributing to binding affinity.

Finally, the thiophenol (-SH) group is a versatile anchor for both covalent and non-covalent interactions. As a nucleophile, it can be exploited for the design of covalent inhibitors. In a non-covalent context, it can act as a hydrogen bond donor or acceptor and participate in metal coordination within metalloenzymes. The combination of these three functionalities in a low-molecular-weight fragment makes 4-Difluoromethoxy-2-fluorothiophenol a powerful tool for probing protein binding pockets and a promising starting point for lead optimization.

Table 1: Physicochemical Properties of 4-Difluoromethoxy-2-fluorothiophenol and its Core Moieties

| Property | 4-Difluoromethoxy-2-fluorothiophenol (Estimated) | Difluoromethoxybenzene[6] | 2-Fluorothiophenol[7] |

| Molecular Weight | ~194.17 g/mol | 144.12 g/mol | 128.17 g/mol |

| Formula | C₇H₅F₃OS | C₇H₆F₂O | C₆H₅FS |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 1 (O) + 1 (S) | 1 | 1 |

| LogP (Predicted) | ~2.5 - 3.0 | 1.8 | 2.1 |

| ¹⁹F NMR Chemical Shift | -OCF₂ H: ~ -80 to -90 ppmAr-F : ~ -110 to -130 ppm | -OCF₂ H: ~ -82 ppm | Ar-F : Varies with conditions |

Note: The values for 4-Difluoromethoxy-2-fluorothiophenol are estimated based on the properties of its constituent parts and general principles of physical organic chemistry. The ¹⁹F NMR chemical shifts are highly dependent on the solvent and electronic environment.[8][9]

Synthesis of a Strategic Fragment: A Proposed Route

While not commercially available in bulk, 4-Difluoromethoxy-2-fluorothiophenol can be synthesized through a multi-step pathway leveraging established organic chemistry reactions. The proposed synthesis starts from the readily available 4-aminophenol.

Caption: Proposed synthetic pathway for 4-Difluoromethoxy-2-fluorothiophenol.

Exemplary Synthetic Protocol:

-

Step 1: Difluoromethylation of 4-Aminophenol. 4-Aminophenol can be converted to 4-amino-1-(difluoromethoxy)benzene. A modern and efficient method involves the use of fluoroform (CHF₃) as the difluorocarbene source with a base such as potassium hydroxide in a two-phase system.[10] This approach is advantageous due to the low cost and environmental friendliness of fluoroform.

-

Step 2: Electrophilic Fluorination. The resulting 4-amino-1-(difluoromethoxy)benzene can then undergo electrophilic fluorination. Reagents like Selectfluor (F-TEDA-BF₄) are effective for the ortho-fluorination of anilines under mild conditions.[2][11] The directing effect of the amino group will favor fluorination at the 2-position.

-

Step 3: Conversion to Thiophenol via Sandmeyer Reaction. The final step involves the conversion of the amino group of 4-amino-2-fluoro-1-(difluoromethoxy)benzene to a thiol. This is a classic two-step process starting with diazotization of the aniline using sodium nitrite and a strong acid (e.g., HCl) at low temperatures to form the diazonium salt.[7][12] The diazonium salt is then treated with a sulfur nucleophile, such as potassium ethyl xanthate followed by hydrolysis, or more directly with a copper(I) thiocyanate, to yield the desired 4-Difluoromethoxy-2-fluorothiophenol.[13]

Application in a Fragment-Based Drug Design Workflow

The true power of 4-Difluoromethoxy-2-fluorothiophenol is realized when it is incorporated into a systematic FBDD campaign. Below is a detailed, multi-stage protocol for its application.

Caption: A typical FBDD workflow utilizing biophysical techniques.

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

The presence of two distinct fluorine environments in 4-Difluoromethoxy-2-fluorothiophenol makes it an excellent candidate for ¹⁹F NMR-based screening. This technique is highly sensitive and provides a low false-positive rate as there are no background signals from the biological target.[14]

-

Sample Preparation:

-

Prepare a stock solution of 4-Difluoromethoxy-2-fluorothiophenol in a deuterated solvent (e.g., DMSO-d₆) at a concentration of 100 mM.

-

Prepare the target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O). The final protein concentration should be in the low micromolar range (e.g., 10-50 µM).

-

For the screening experiment, add the fragment to the protein solution to a final concentration of 100-500 µM. Prepare a corresponding control sample with the fragment in the buffer without the protein.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra for both the sample and the control. A standard ¹⁹F NMR experiment on a 400 MHz or higher spectrometer is sufficient.

-

Key parameters to observe are changes in chemical shift, line broadening, and reduction in signal intensity of the fragment's fluorine resonances upon addition of the protein.

-

-

Data Analysis:

-

A significant change in the ¹⁹F NMR spectrum of the fragment in the presence of the protein compared to the control is indicative of binding. Line broadening is a particularly robust indicator of interaction.

-

The two distinct fluorine signals from the -OCF₂H and the Ar-F can provide initial structural insights into which part of the fragment is interacting with the protein.

-

Protocol 2: Secondary Screening and Affinity Determination using Surface Plasmon Resonance (SPR)

Fragments identified as hits in the primary NMR screen should be validated using an orthogonal biophysical technique, and their binding affinity (K_D) should be determined. SPR is a powerful, label-free method for this purpose.[15][16]

-

Assay Development:

-

Immobilize the target protein on a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a high immobilization level to maximize the signal for low-molecular-weight fragments.[17]

-

Prepare a running buffer that matches the NMR buffer as closely as possible, with the addition of a small amount of a non-ionic surfactant (e.g., 0.05% P20) to minimize non-specific binding. The DMSO concentration in the running buffer and the fragment solutions must be precisely matched.[18]

-

-

Screening and Affinity Measurement:

-

Prepare a dilution series of 4-Difluoromethoxy-2-fluorothiophenol in the running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM.

-

Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

-

Monitor the binding response in real-time. A concentration-dependent increase in the response signal indicates binding.

-

Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (K_D).

-

Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its binding mode at atomic resolution. This structural information is invaluable for the subsequent hit-to-lead optimization phase.[19]

-

Crystal Soaking:

-

Grow crystals of the target protein under conditions that are known to yield well-diffracting crystals.

-

Prepare a soaking solution containing the mother liquor supplemented with a high concentration of 4-Difluoromethoxy-2-fluorothiophenol (typically 1-10 mM, depending on solubility) and a suitable cryoprotectant.[20][21]

-

Transfer a protein crystal into the soaking solution for a defined period (from minutes to hours).

-

-

Data Collection and Structure Determination:

-

Flash-cool the soaked crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the protein-fragment complex structure by molecular replacement using the apo-protein structure.

-

Carefully examine the electron density maps to confirm the binding of the fragment and to elucidate its specific interactions with the protein.

-

From Hit to Lead: Rational Optimization Strategies

Once the binding mode of 4-Difluoromethoxy-2-fluorothiophenol is confirmed, the hit-to-lead optimization process begins. The goal is to elaborate the fragment into a more potent and drug-like molecule while maintaining high ligand efficiency.[19][22]

Caption: Common strategies for optimizing a fragment hit.[14]

-

Fragment Growing: If the crystal structure reveals unoccupied pockets adjacent to the bound fragment, new functional groups can be added to the thiophenol ring to form additional interactions and increase affinity.[14][23]

-

Fragment Linking: If another fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often leading to a dramatic increase in potency.[22]

-

Fragment Merging: If a different fragment hit overlaps with the binding site of 4-Difluoromethoxy-2-fluorothiophenol, a new molecule can be designed that incorporates the key features of both fragments.[23]

The difluoromethoxy and fluoro groups should be retained in the initial optimization steps as they are likely key contributors to the fragment's desirable properties. The thiophenol provides a convenient chemical handle for these elaboration strategies.

Conclusion

4-Difluoromethoxy-2-fluorothiophenol represents a strategically designed fragment with a unique combination of properties that are highly advantageous for fragment-based drug design. Its difluoromethoxy group offers a metabolically stable hydrogen bond donor, the ortho-fluoro substituent provides electronic modulation, and the thiophenol serves as a versatile anchor for both hit-to-lead optimization and potential covalent engagement. By following a systematic workflow of biophysical screening and structural characterization, researchers can effectively leverage this powerful fragment to accelerate the discovery of novel and potent therapeutics.

References

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

-

S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

-

Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]

-

Synthesis of Fluorinated Thiophenes and Their Analogues. Thieme Gruppe. [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]

-

Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link]

-

Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

-

In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

Cas no 27691-14-1 (Benzene,1,2-bis(difluoromethoxy)-). Kuujia. [Link]

-

(PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. [Link]

-

Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

-

SPR-based fragment screening: advantages and applications. PubMed. [Link]

-

Any advice to improve success for soaking chemical fragments into protein crystals?. ResearchGate. [Link]

-

Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. PubMed. [Link]

-

(Difluorometoxi)benceno. Chem-Impex. [Link]

-

Electrophilic fluorination. Wikipedia. [Link]

-

Hit to Lead Optimization in Drug Discovery. Excelra. [Link]

-

Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry (RSC Publishing). [Link]

-

Development of a Fluorine Labelled Fragment Library. Fisher Scientific. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

-

Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

-

(Difluoromethoxy)benzene. PubChem. [Link]

- Process for the preparation of 4-fluorothiophenol.

-

Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. University of Vermont. [Link]

- Preparation of thiophenols

-

4-AMINOPHENOL. Ataman Kimya. [Link]

-

Gentle, fast and effective crystal soaking by acoustic dispensing. IUCr Journals. [Link]

-

SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]

-

Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE. [Link]

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

-

4-Aminophenol. Wikipedia. [Link]

-

Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

19-Fluorine NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH. [Link]

-

17.3. Reactions involving arenediazonium salts. Organic Chemistry II - Lumen Learning. [Link]

-

Show how you would convert aniline to the following compounds. (g) phenol. Pearson. [Link]

-

24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

-

Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science (RSC Publishing). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. dovepress.com [dovepress.com]

- 4. daneshyari.com [daneshyari.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. guidechem.com [guidechem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53076K [pubs.rsc.org]

- 14. lifechemicals.com [lifechemicals.com]

- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 22. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of 4-Difluoromethoxy-2-fluorophenyl Sulfides

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, make fluorinated motifs highly sought after in the design of novel therapeutics and agrochemicals.[1][2] Among these, the difluoromethoxy (–OCF₂H) group has garnered significant attention as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, offering a lipophilic alternative with distinct electronic and hydrogen-bonding capabilities.[3] The target molecule, 4-difluoromethoxy-2-fluorophenyl sulfide, combines this valuable moiety with a sulfide linkage, a prevalent functional group in a wide array of approved drugs.[4] This application note provides a detailed guide for the synthesis of 4-difluoromethoxy-2-fluorophenyl sulfides, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Stage Approach to the Target Scaffold

The preparation of 4-difluoromethoxy-2-fluorophenyl sulfides is most effectively achieved through a two-stage synthetic sequence. The first stage focuses on the synthesis of a key intermediate, 4-difluoromethoxy-2-fluorophenol, from commercially available starting materials. The second stage involves the conversion of this phenolic intermediate to the corresponding aryl sulfide. This modular approach allows for the synthesis of a variety of sulfide derivatives by simply changing the thiol reagent in the final step.

Caption: Overall synthetic strategy for 4-difluoromethoxy-2-fluorophenyl sulfides.

Stage 1: Synthesis of 4-Difluoromethoxy-2-fluorophenol

The synthesis of the key phenolic intermediate proceeds in three steps starting from 2-fluoro-4-nitrophenol: O-difluoromethylation, reduction of the nitro group, and a Sandmeyer-type reaction to install the hydroxyl group.

Protocol 1: O-Difluoromethylation of 2-Fluoro-4-nitrophenol

The introduction of the difluoromethoxy group is achieved via the reaction of a phenolate with a difluorocarbene precursor.[2] This protocol is adapted from established methods for the difluoromethylation of phenols.[5][6]

Reaction: 2-Fluoro-4-nitrophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with a difluoromethylating agent to yield 4-difluoromethoxy-2-fluoronitrobenzene.

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Fluoro-4-nitrophenol | 157.11 | 1.57 g | 10.0 |

| Diethyl (bromodifluoromethyl)phosphonate | 254.99 | 3.82 g | 15.0 |

| Potassium Hydroxide (KOH) | 56.11 | 1.68 g | 30.0 |

| Acetonitrile (MeCN) | 41.05 | 50 mL | - |

| Water (H₂O) | 18.02 | 10 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 2-fluoro-4-nitrophenol (1.57 g, 10.0 mmol) and acetonitrile (50 mL).

-

In a separate beaker, dissolve potassium hydroxide (1.68 g, 30.0 mmol) in water (10 mL).

-

Add the aqueous KOH solution to the flask and stir for 10 minutes at room temperature.

-

Add diethyl (bromodifluoromethyl)phosphonate (3.82 g, 15.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 50 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-difluoromethoxy-2-fluoronitrobenzene.

Protocol 2: Reduction of 4-Difluoromethoxy-2-fluoronitrobenzene

The nitro group is reduced to an amine using standard catalytic hydrogenation conditions.

Reaction: 4-Difluoromethoxy-2-fluoronitrobenzene is hydrogenated in the presence of a palladium catalyst to yield 4-amino-3-fluorophenyldifluoromethyl ether.

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Difluoromethoxy-2-fluoronitrobenzene | 207.11 | 2.07 g | 10.0 |

| Palladium on Carbon (10% Pd/C) | - | 0.21 g | - |

| Ethanol (EtOH) | 46.07 | 100 mL | - |

| Hydrogen (H₂) | 2.02 | 1 atm (balloon) | - |

Procedure:

-

To a 250 mL hydrogenation flask, add 4-difluoromethoxy-2-fluoronitrobenzene (2.07 g, 10.0 mmol) and ethanol (100 mL).

-

Carefully add 10% Pd/C (0.21 g) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol (50 mL).

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenyldifluoromethyl ether, which can be used in the next step without further purification.

Protocol 3: Diazotization and Hydrolysis to 4-Difluoromethoxy-2-fluorophenol

The aniline is converted to the corresponding phenol via a Sandmeyer-type reaction.

Reaction: 4-Amino-3-fluorophenyldifluoromethyl ether is treated with sodium nitrite in an acidic aqueous solution to form a diazonium salt, which is then hydrolyzed to 4-difluoromethoxy-2-fluorophenol.

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Amino-3-fluorophenyldifluoromethyl ether | 177.13 | 1.77 g | 10.0 |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 5 mL | - |

| Water (H₂O) | 18.02 | 50 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 2.50 g | 10.0 |

Procedure:

-

In a 250 mL beaker, carefully add concentrated sulfuric acid (5 mL) to water (50 mL) while cooling in an ice bath.

-

Add 4-amino-3-fluorophenyldifluoromethyl ether (1.77 g, 10.0 mmol) to the acidic solution and stir until dissolved. Cool the mixture to 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (10 mL).

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, dissolve copper(II) sulfate pentahydrate (2.50 g, 10.0 mmol) in water (50 mL) and heat to boiling.

-

Slowly add the diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating for 30 minutes.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-difluoromethoxy-2-fluorophenol.

Stage 2: Synthesis of 4-Difluoromethoxy-2-fluorophenyl Sulfides

With the key intermediate in hand, the final step involves the formation of the aryl-sulfur bond. Two common and effective methods are presented: Nucleophilic Aromatic Substitution (SNA) and Palladium-Catalyzed Cross-Coupling.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This method is suitable when the aromatic ring is sufficiently activated towards nucleophilic attack. While the fluorine atom at the 2-position is activating, the overall reactivity may require forcing conditions.

Caption: Workflow for SNAr-based sulfide synthesis.

Protocol 4A: SNAr Synthesis of 4-Difluoromethoxy-2-fluorophenyl Sulfides

Reaction: 4-Difluoromethoxy-2-fluorophenol is reacted with a thiol in the presence of a base to yield the corresponding sulfide.

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Difluoromethoxy-2-fluorophenol | 178.11 | 1.78 g | 10.0 |

| Thiol (R-SH) | Variable | - | 12.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add 4-difluoromethoxy-2-fluorophenol (1.78 g, 10.0 mmol), the desired thiol (12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) in DMF (50 mL).

-

Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour into 200 mL of water.

-

Extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-difluoromethoxy-2-fluorophenyl sulfide.

Method B: Palladium-Catalyzed C-S Cross-Coupling

For less reactive systems or to achieve milder reaction conditions, a palladium-catalyzed cross-coupling reaction is a powerful alternative.[7] This requires conversion of the phenol to an aryl halide or triflate.

Caption: Key components for Palladium-catalyzed C-S cross-coupling.

Protocol 4B: Palladium-Catalyzed Synthesis of 4-Difluoromethoxy-2-fluorophenyl Sulfides

Reaction: An aryl halide or triflate derived from 4-difluoromethoxy-2-fluorophenol is coupled with a thiol in the presence of a palladium catalyst and a suitable ligand.

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Difluoromethoxy-2-fluorophenyl bromide | 241.01 | 2.41 g | 10.0 |

| Thiol (R-SH) | Variable | - | 12.0 |

| Pd₂(dba)₃ | 915.72 | 0.09 g | 0.1 |

| Xantphos | 578.68 | 0.12 g | 0.2 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 4.89 g | 15.0 |

| Toluene | 92.14 | 50 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add 4-difluoromethoxy-2-fluorophenyl bromide (2.41 g, 10.0 mmol), the desired thiol (12.0 mmol), Pd₂(dba)₃ (0.09 g, 0.1 mmol), Xantphos (0.12 g, 0.2 mmol), and cesium carbonate (4.89 g, 15.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (50 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-difluoromethoxy-2-fluorophenyl sulfide.

Conclusion

The protocols detailed in this application note provide a robust and versatile framework for the synthesis of 4-difluoromethoxy-2-fluorophenyl sulfides. The modular nature of the synthetic strategy allows for the generation of a diverse library of sulfide analogs for evaluation in drug discovery and development programs. The choice between SNAr and palladium-catalyzed C-S bond formation in the final step offers flexibility depending on the substrate scope and desired reaction conditions.

References

- Synthesis of difluoromethyl ethers and sulfides.

- Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthetic methods for giving organo-sulfides.

- Concerted Nucleophilic Arom

- Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. The Royal Society of Chemistry.

- (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PMC.

- Directed Palladium Catalyzed C−H (Ethoxycarbonyl)

- Sequential Nucleophilic Aromatic Substitution Reactions of Activ

- Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates.

- Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles.

- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf

- The importance of sulfur-containing motifs in drug design and discovery.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides - Google Patents [patents.google.com]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Difluoromethoxy-2-fluorothiophenol Synthesis

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in synthesizing 4-Difluoromethoxy-2-fluorothiophenol (Target Molecule). It is designed for researchers experiencing yield attrition due to the instability of difluorocarbene intermediates or oxidative dimerization of the thiol product.

Executive Summary: The Synthetic Logic

To achieve high yields (>85%), this synthesis must be bifurcated into two distinct phases with strictly controlled environments:

-

Phase 1 (

-Difluoromethylation): Installation of the -

Phase 2 (Thiolation): A Lithium-Halogen Exchange followed by sulfur quenching. This route is superior to Newman-Kwart rearrangement for this substrate because it avoids the high temperatures (>200°C) that can destabilize the fluorinated ether.

Module 1: The -Difluoromethylation Step

Objective: Convert 4-bromo-3-fluorophenol to 1-bromo-4-(difluoromethoxy)-2-fluorobenzene.

Critical Mechanism & Protocol

The reaction relies on the thermal decarboxylation of SCDA to generate difluorocarbene (

Reagent Stoichiometry Table:

| Component | Role | Equiv. | Recommended Reagent |

| Substrate | Precursor | 1.0 | 4-Bromo-3-fluorophenol |

| Reagent | Carbene Source | 2.5 | Sodium Chlorodifluoroacetate (SCDA) |

| Base | Deprotonation | 3.0 | |

| Solvent | Medium | -- | DMF or NMP (Anhydrous, 0.2 M) |

| Additive | Phase Transfer | 0.1 | 18-Crown-6 (Optional but recommended) |

Step-by-Step Protocol:

-

Drying: Flame-dry the reaction vessel under Argon. Water destroys difluorocarbene.

-

Dissolution: Dissolve 4-bromo-3-fluorophenol and

in DMF. Stir at RT for 30 min to ensure phenoxide formation. -

Addition: Add SCDA and 18-Crown-6.

-

Reaction: Heat to 95–100°C . Note: Decarboxylation of SCDA initiates >90°C.[1]

-

Monitoring: Monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% LiCl (to remove DMF).

Troubleshooting Guide (Phase 1)

Q: My conversion is stuck at 60%. Adding more reagent doesn't help.

-

Diagnosis: The difluorocarbene is polymerizing (forming tetrafluoroethylene) or hydrolyzing before it can react with the phenol.

-

Solution: This is a kinetic mismatch.

-

Slow Addition: Do not add all SCDA at once. Add it in 3 portions over 2 hours while maintaining 95°C.

-

Concentration: Increase concentration to 0.5 M to favor the bimolecular reaction (insertion) over unimolecular decomposition.

-

Q: I see a significant amount of white precipitate and low yield.

-

Diagnosis: Decomposition of the carbene into insoluble fluoride salts due to wet solvent.

-

Solution: DMF is hygroscopic. Use fresh anhydrous DMF or dry over 4Å molecular sieves for 24h prior to use.

Module 2: The Thiol Installation (The "Yield Killer")

Objective: Convert 1-bromo-4-(difluoromethoxy)-2-fluorobenzene to the target thiol.

Critical Mechanism & Protocol

We utilize a Lithium-Halogen exchange at -78°C. The fluorine atom at the ortho position facilitates the exchange via the "ortho-effect" (coordination to Li), but also makes the ring susceptible to benzyne formation if the temperature rises.

Reagent Stoichiometry Table:

| Component | Role | Equiv. | Recommended Reagent |

| Intermediate | Substrate | 1.0 | Aryl Bromide (from Phase 1) |

| Lithium | Exchange | 1.1 | |

| Sulfur | Electrophile | 1.2 | |

| Quench | Protonation | Excess | 1M HCl |

| Reductant | Disulfide Cleavage | 1.5 |

Step-by-Step Protocol:

-

Cryogenics: Cool the aryl bromide in dry THF to -78°C (Acetone/Dry Ice).

-

Exchange: Add

-BuLi dropwise. Stir for 30 min. Do not let temp rise above -70°C. -

Sulfuration: Add dry, powdered

in one portion (under Argon counter-flow). -

Warming: Allow to warm to 0°C. The solution will turn from yellow/orange to cloudy white/yellow.

-

Quench: Quench with 1M HCl.

-

Reduction (Crucial): Add Zn dust (1.5 eq) to the biphasic quench mixture and stir for 30 min. This reduces any disulfide formed back to the thiol.[2]

Troubleshooting Guide (Phase 2)

Q: LCMS shows a mass of [2M-2], practically no product mass [M].

-

Diagnosis: Complete oxidation to the disulfide dimer. This happens rapidly in air, especially under basic conditions.

-

Solution:

-

Acidic Workup: Ensure the aqueous layer pH is < 2. Thiols oxidize faster at basic pH.

-

Triphenylphosphine Rescue: If the disulfide is already formed, dissolve the crude oil in THF/Water and treat with 1.2 eq of

at RT for 1 hour. This will quantitatively cleave the disulfide.

-

Q: I lost the fluorine atom (Defluorination).

-

Diagnosis: "Halogen Dance" or elimination. If the temp rose during lithiation, the Li species might have eliminated LiF to form a benzyne intermediate.

-

Solution: Strict temperature control.[3] Use an internal thermometer. Ensure the

-BuLi addition rate keeps the internal temp below -70°C.

Visualizing the Workflow

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the two-phase approach and the critical control points.

Caption: Optimized synthetic route highlighting the critical reduction step to recover yield from disulfide byproducts.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields immediately.

Caption: Decision matrix for diagnosing yield loss in fluorinated thiol synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use Chlorodifluoromethane (Freon-22) gas instead of SCDA? A: Technically yes, but it is not recommended. Freon-22 is an ozone-depleting substance and requires specialized gas-handling equipment. The gas-liquid mass transfer is often poor, leading to lower yields compared to the in situ generation from SCDA, which occurs directly in the liquid phase [1].

Q: Why do I need to add Zinc dust during the workup?

A: Thiophenols are notoriously prone to oxidative dimerization to form disulfides (

Q: Is the

References

-

Difluoromethylation using SCDA: Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Source: Organic Letters (ACS).[4] URL:[Link]

-

Thiol Synthesis & Disulfide Prevention: Title: Preparation of Thiophenols from Aryl Halides.[3][5][6] Source: Organic Syntheses, Coll.[3][7] Vol. 4, p.695.[3] URL:[Link]

-

General Stability of Difluoromethoxy Groups: Title: The Stability and Reactivity of the Difluoromethoxy Group. Source: Journal of Organic Chemistry.[6][8] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Disulfide synthesis by S-S coupling [organic-chemistry.org]

solubility issues of 4-Difluoromethoxy-2-fluorothiophenol in organic solvents

Technical Support Center: 4-Difluoromethoxy-2-fluorothiophenol

Welcome to the technical support guide for 4-Difluoromethoxy-2-fluorothiophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Below, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex experimental scenarios.

I. Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Difluoromethoxy-2-fluorothiophenol?

A1: While specific experimental data for 4-Difluoromethoxy-2-fluorothiophenol is not extensively published, we can infer its solubility based on its structural components: a thiophenol backbone, a fluoro group, and a difluoromethoxy group. The presence of the phenyl ring suggests solubility in aromatic solvents. The fluorine substitutions increase polarity compared to thiophenol, potentially improving solubility in moderately polar solvents. However, it is expected to have low solubility in water.

Q2: Which organic solvents are a good starting point for dissolving 4-Difluoromethoxy-2-fluorothiophenol?

A2: Based on the solubility of similar compounds like 4-Fluorothiophenol, good initial choices for solubilizing 4-Difluoromethoxy-2-fluorothiophenol include:

-

Common polar aprotic solvents: Dimethyl sulfoxide (DMSO) and ethyl acetate.[1]

-

Chlorinated solvents: Dichloromethane (DCM) and chloroform.[1]

-

Ethers: Diethyl ether is a good solvent for the parent compound, thiophenol.[2][3]

Q3: Is 4-Difluoromethoxy-2-fluorothiophenol soluble in alcohols like ethanol or methanol?

A3: Thiophenol, the parent compound, is very soluble in alcohol.[2] 4-Fluorothiophenol is also soluble in methanol.[4][5] Therefore, it is highly probable that 4-Difluoromethoxy-2-fluorothiophenol will also show good solubility in simple alcohols like ethanol and methanol.

Q4: What about non-polar solvents like hexane or petroleum ether?

A4: 4-Fluorothiophenol has some solubility in non-polar solvents such as petroleum ether and hexane.[1] Given the increased polarity from the additional fluorine and the difluoromethoxy group, the solubility of 4-Difluoromethoxy-2-fluorothiophenol in highly non-polar solvents might be limited but should not be ruled out without testing.

II. Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered with 4-Difluoromethoxy-2-fluorothiophenol.

Initial Solvent Screening Protocol

If you are experiencing difficulty dissolving 4-Difluoromethoxy-2-fluorothiophenol, a systematic solvent screening is the first step.

Objective: To identify a suitable solvent or solvent system for your desired concentration.

Materials:

-

4-Difluoromethoxy-2-fluorothiophenol

-

A selection of organic solvents (see table below)

-

Vortex mixer

-

Small vials or test tubes

Procedure:

-

Weigh out a small, precise amount of 4-Difluoromethoxy-2-fluorothiophenol into several vials.

-

Add a measured volume of a single solvent to each vial to achieve your target concentration.

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect for complete dissolution. If not fully dissolved, proceed to the solubility enhancement techniques.

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Recommended Solvents | Predicted Solubility of 4-Difluoromethoxy-2-fluorothiophenol | Rationale for Inclusion |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Effective for many polar organic molecules. |

| Ethers | THF, Diethyl Ether | Moderate to High | Good for compounds with some polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding capability can aid dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Often effective for aromatic compounds. |

| Aromatic | Toluene, Benzene | Moderate to High | "Like dissolves like" principle for the phenyl ring. |

| Non-Polar | Hexane, Heptane | Low to Moderate | Included to test the lower end of polarity. |

Solubility Enhancement Techniques

If your compound does not dissolve at room temperature with simple vortexing, consider the following methods.

Principle: The solubility of most solids increases with temperature.

Protocol:

-

Prepare your sample in the chosen solvent as described in the initial screening.

-

Gently warm the vial in a water bath or on a hot plate with stirring.

-

Increase the temperature in increments of 5-10°C. Do not exceed the boiling point of the solvent.

-

Visually inspect for dissolution at each temperature increment.

-

Caution: Be aware of the compound's stability at elevated temperatures. Thiophenols can be susceptible to oxidation.[3] Consider performing this under an inert atmosphere (e.g., nitrogen or argon).

Principle: Ultrasonic waves can break down solute aggregates and increase the solvent-solute interaction at the surface, accelerating dissolution.

Protocol:

-

Prepare your sample in the chosen solvent.

-

Place the vial in a sonicator bath.

-

Sonicate for 5-15 minute intervals.

-

Check for dissolution after each interval.

-

Note: Sonication can also slightly increase the temperature of the sample.

Principle: Using a mixture of solvents can modulate the polarity of the solvent system to better match that of the solute, thereby increasing solubility.[6]

Protocol:

-

Identify a solvent in which 4-Difluoromethoxy-2-fluorothiophenol is highly soluble (e.g., DMSO) and another in which it is less soluble but is the desired final solvent (e.g., a buffer).

-

Dissolve the compound in a minimal amount of the "good" solvent.

-

Gradually add the "poor" solvent (co-solvent) while vortexing or stirring.

-

Observe for any precipitation. The goal is to find a ratio of the two solvents that keeps the compound in solution.

Decision-Making Workflow for Troubleshooting Solubility

The following diagram illustrates a logical progression for addressing solubility challenges with 4-Difluoromethoxy-2-fluorothiophenol.

Caption: A flowchart for troubleshooting the solubility of 4-Difluoromethoxy-2-fluorothiophenol.

III. Safety Precautions